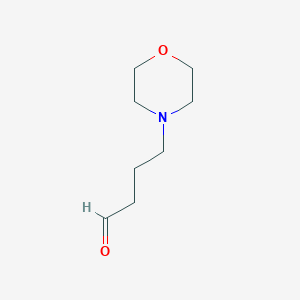

4-Morpholinobutanal

Description

4-Morpholinobutanal is a morpholine-containing organic compound characterized by a butanal (four-carbon aldehyde) backbone substituted with a morpholine ring. Morpholine derivatives are widely used in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and ability to act as ligands or intermediates. The aldehyde group in 4-Morpholinobutanal likely enhances its electrophilic reactivity compared to other morpholine derivatives, making it valuable in synthetic pathways requiring aldehyde-specific transformations .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

4-morpholin-4-ylbutanal |

InChI |

InChI=1S/C8H15NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h6H,1-5,7-8H2 |

InChI Key |

ZZGKOQRMQKGEOX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-Morpholinobutanal with structurally related morpholine derivatives, focusing on functional groups, molecular properties, and applications.

Structural and Functional Group Analysis

- 4-Morpholinobutanal: Contains a terminal aldehyde group (-CHO) attached to a butyl chain linked to a morpholine ring. This aldehyde group confers high reactivity toward nucleophiles (e.g., Grignard reagents, amines).

- 4-Morpholinobutanenitrile (C₇H₁₁N₂O): Replaces the aldehyde with a nitrile (-CN) group, enhancing stability and resistance to oxidation. Used in cyanoalkylation reactions and as a precursor for amines .

- 4-Morpholinopyridine (C₉H₁₂N₂O): Incorporates a pyridine ring, enabling π-π interactions and coordination chemistry. Applications include catalysis and ligand design .

- 2-Morpholinophenol (C₁₀H₁₃NO₂): Features a phenol (-OH) group, offering hydrogen-bonding capability. Used in fine chemicals and pharmaceutical intermediates .

- 4-Morpholinecarbonyl chloride (C₅H₈ClNO₂): Contains a reactive carbonyl chloride (-COCl) group, ideal for acylations and polymer synthesis .

- 4-(4-Morpholinylcarbonyl)benzoic acid (C₁₂H₁₃NO₄): Combines a benzoic acid (-COOH) and morpholine-carbonyl group, enabling dual functionality in drug design and metal-organic frameworks .

Physical and Chemical Properties

Key Differentiators

- Reactivity: Aldehyde (4-Morpholinobutanal) > Carbonyl chloride (4-Morpholinecarbonyl chloride) > Nitrile (4-Morpholinobutanenitrile) > Phenol (2-Morpholinophenol).

- Stability : Nitriles and benzoic acids exhibit higher thermal stability compared to aldehydes and carbonyl chlorides.

- Pharmaceutical Relevance: 2-Morpholinophenol and 4-(4-Morpholinylcarbonyl)benzoic acid are prominent in drug development due to their bifunctional groups .

Research Findings and Trends

Recent studies highlight morpholine derivatives as privileged scaffolds in medicinal chemistry. For example:

- 2-Morpholinophenol: Demonstrated antitumor activity in vitro by inhibiting tubulin polymerization .

- 4-Morpholinobutanenitrile: Used to synthesize novel corrosion inhibitors for industrial metals .

- 4-(4-Morpholinylcarbonyl)benzoic acid : Investigated as a linker in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.